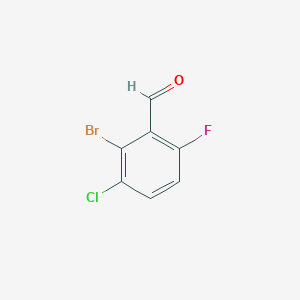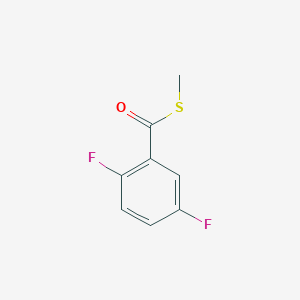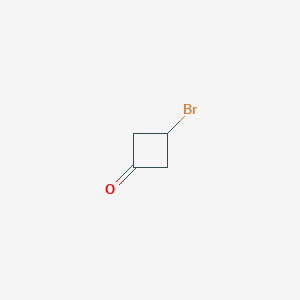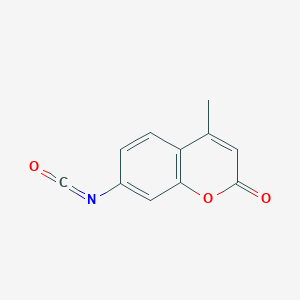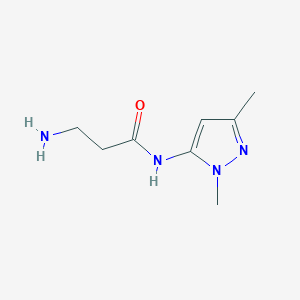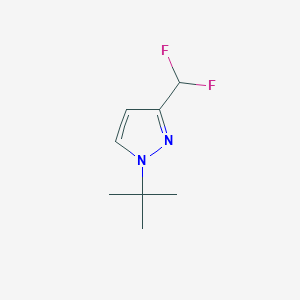
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole is a chemical compound with the CAS Number: 1494107-12-8 . It has a molecular weight of 174.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 . The InChI key is GGSKXQRTAISAKL-UHFFFAOYSA-N .Applications De Recherche Scientifique
Carbon Dioxide Fixation
One significant application involves the fixation of carbon dioxide and related small molecules by employing a bifunctional frustrated Lewis pair, which includes a derivative of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole. This process facilitates the transformation of carbon dioxide into zwitterionic, bicyclic boraheterocycles, showcasing an innovative approach to carbon capture and utilization technologies. This reaction demonstrates not only the compound's reactivity towards CO2 but also its potential in contributing to sustainable chemistry solutions (Theuergarten et al., 2012).
Synthesis of Pyrazoles
The compound has also been studied in the context of synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the chemical's versatility in creating various pyrazole derivatives. This research highlights the regioselectivity and reaction media's influence on the synthesis process, offering insights into the synthesis of fluorinated pyrazoles, which are valuable in materials science and pharmaceutical research (Martins et al., 2012).
Molecular Structures and Crystallography
In another study, derivatives of this compound were synthesized and their crystal structures were analyzed. This research provides valuable information on the molecular and crystallographic characteristics of pyrazole derivatives, contributing to a deeper understanding of their chemical properties and potential applications in material science and molecular engineering (Wang, Zheng, & Fan, 2009).
Organic Light Emitting Diodes (OLEDs)
The synthesis of Pt(II) complexes incorporating pyrazole chelates, including derivatives of this compound, highlights its application in developing mechanoluminescent materials and highly efficient white OLEDs. This research underscores the potential of such compounds in advancing OLED technology, contributing to the development of next-generation display and lighting solutions (Huang et al., 2013).
Photophysics of Binuclear Platinum Complexes
Further, the study of luminescent binuclear platinum complexes bridged by pyrazolate ligands derived from this compound showcases the application of this chemical in understanding the photophysical properties of metal complexes. Insights from this research contribute to the field of photochemistry and the development of materials with novel luminescent properties (Ma et al., 2005).
Analyse Biochimique
Biochemical Properties
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can be studied using various biochemical assays and techniques .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can be observed using cell culture models and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. Detailed studies using techniques such as X-ray crystallography and molecular docking can provide insights into these binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade into different metabolites, which can have distinct biological activities. Long-term studies using in vitro and in vivo models can help elucidate these temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. These dosage-dependent effects can be studied using animal models to determine the optimal dosage for therapeutic applications and to identify any potential toxicities .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by liver enzymes, leading to the formation of different metabolites. These metabolic pathways can be studied using techniques such as mass spectrometry and metabolic flux analysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy. Studies using techniques such as fluorescence microscopy and radiolabeling can provide insights into its transport and distribution .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Techniques such as immunofluorescence and subcellular fractionation can be used to study its subcellular localization .
Propriétés
IUPAC Name |
1-tert-butyl-3-(difluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSKXQRTAISAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)


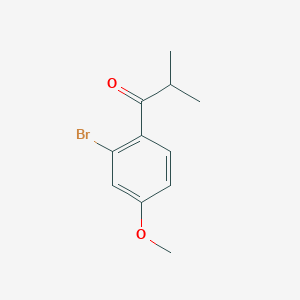

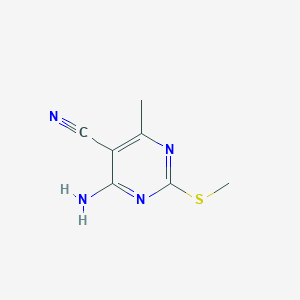

![1-(Tetrahydropyran-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1528412.png)
![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)
